![molecular formula C15H16Cl2N4O3S B4711196 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4711196.png)
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as JP4-039, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects by inhibiting the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in response to inflammatory stimuli. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which can cause oxidative damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in various preclinical studies. In animal models of sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve survival rates. In models of acute lung injury, this compound has been shown to reduce inflammation and oxidative stress, leading to improved lung function. Additionally, this compound has been shown to reduce oxidative stress and improve cardiac function in models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is that it has been extensively studied in preclinical models, making it a well-characterized compound for laboratory experiments. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the use of this compound in the treatment of cancer, as ROS production has been implicated in the development and progression of cancer. Finally, future research could focus on elucidating the mechanism of action of this compound, which could help to identify new therapeutic targets for the treatment of various diseases.
Scientific Research Applications
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and ischemia-reperfusion injury. In preclinical studies, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2,4-dichloro-N-(1-methylpyrazol-3-yl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O3S/c1-20-7-4-14(19-20)18-15(22)10-8-13(12(17)9-11(10)16)25(23,24)21-5-2-3-6-21/h4,7-9H,2-3,5-6H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNDGBFAUYGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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